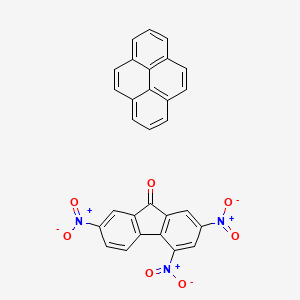
Pyrene; 2,4,7-trinitrofluoren-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2,4,7-trinitrofluoren-9-one typically involves the nitration of fluorenone. The process begins with the nitration of fluorenone using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds through the formation of intermediate nitro derivatives, which are further nitrated to yield the final product . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity while minimizing by-products .
化学反応の分析
2,4,7-trinitrofluoren-9-one undergoes various chemical reactions, including:
Substitution: The nitro groups in 2,4,7-trinitrofluoren-9-one can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, and various reducing agents . The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
2,4,7-trinitrofluoren-9-one has a wide range of scientific research applications:
作用機序
The mechanism of action of 2,4,7-trinitrofluoren-9-one involves its strong electron-accepting properties. This allows it to form charge-transfer complexes with electron-donating molecules . These complexes exhibit unique electronic and optical properties, which are exploited in various applications . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
類似化合物との比較
2,4,7-trinitrofluoren-9-one can be compared with other similar compounds, such as:
2,4,7-trinitro-9-fluoroenylidene malononitrile: This compound also forms charge-transfer complexes but has different electronic properties due to the presence of the malononitrile group.
These comparisons highlight the unique properties of 2,4,7-trinitrofluoren-9-one, particularly its strong electron-accepting ability and its versatility in forming charge-transfer complexes .
特性
CAS番号 |
3918-78-3 |
|---|---|
分子式 |
C29H15N3O7 |
分子量 |
517.4 g/mol |
IUPAC名 |
pyrene;2,4,7-trinitrofluoren-9-one |
InChI |
InChI=1S/C16H10.C13H5N3O7/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14;17-13-9-3-6(14(18)19)1-2-8(9)12-10(13)4-7(15(20)21)5-11(12)16(22)23/h1-10H;1-5H |
InChIキー |
SIGROPCIDIOMCL-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2.C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


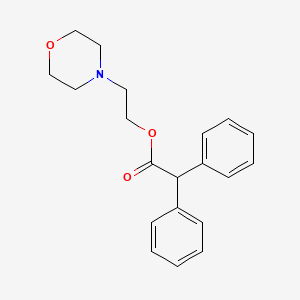
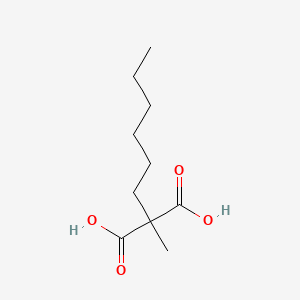
![6-(Furan-2-yl)-2-{[2-oxo-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)ethyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B14166653.png)
![2-(5,7-Dihydrofuro[3,4-D]pyrimidin-2-YL)ethanamine hydrochloride](/img/structure/B14166656.png)
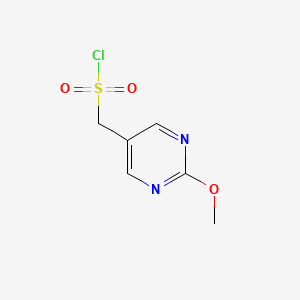
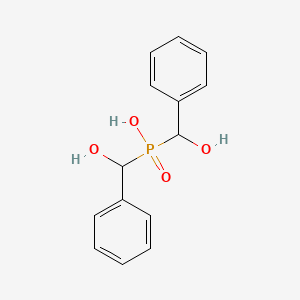
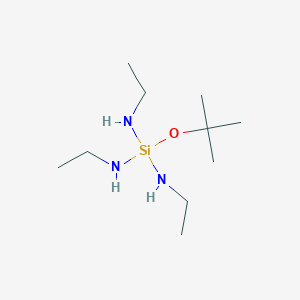
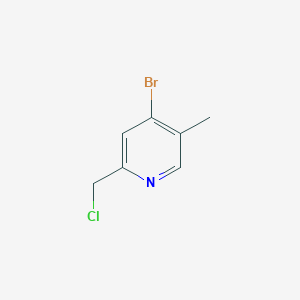
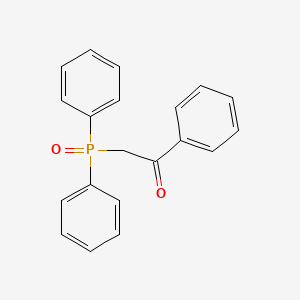
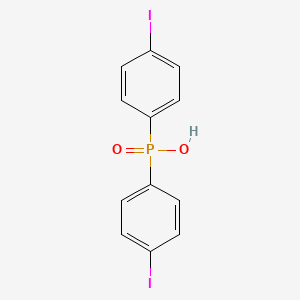
![[1-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-3-octadecoxypropan-2-yl] acetate](/img/structure/B14166693.png)
![3-[(4-chlorophenyl)sulfanyl]-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B14166698.png)
![3-(4-Chlorophenyl)-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione](/img/structure/B14166704.png)
![3-nitro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B14166706.png)
